molecular formula C9H14O B13418031 5H-Inden-5-one, octahydro-, trans- CAS No. 4668-81-9

5H-Inden-5-one, octahydro-, trans-

Katalognummer: B13418031
CAS-Nummer: 4668-81-9
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: FSUBUYXKSKDDHL-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-rel-(3R,7R)-Octahydro-5H-inden-5-one: is a stereoisomer of the compound Octahydro-5H-inden-5-one

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-rel-(3R,7R)-Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction often requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of trans-rel-(3R,7R)-Octahydro-5H-inden-5-one may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the hydrogenation reaction.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: The compound can be reduced to form various hydrindane derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study stereoisomerism and its effects on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives have potential applications in drug development. Researchers are exploring its use in creating new therapeutic agents for various diseases.

Industry: In the industrial sector, trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Wirkmechanismus

The mechanism by which trans-rel-(3R,7R)-Octahydro-5H-inden-5-one exerts its effects depends on its specific application. In chemical reactions, its structure allows for selective interactions with reagents, leading to the formation of desired products. In biological systems, its stereochemistry may influence its binding to molecular targets, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

    Octahydro-1H-inden-5-ol: An alcohol derivative of hydrindane, useful in studying stereoisomerism.

    Hydrindane: A parent compound with various derivatives used in organic synthesis.

Uniqueness: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where stereoisomerism plays a crucial role.

Eigenschaften

CAS-Nummer

4668-81-9

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

(3aR,7aR)-1,2,3,3a,4,6,7,7a-octahydroinden-5-one

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI-Schlüssel

FSUBUYXKSKDDHL-HTQZYQBOSA-N

Isomerische SMILES

C1C[C@@H]2CCC(=O)C[C@H]2C1

Kanonische SMILES

C1CC2CCC(=O)CC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.